molecular formula C18H21NO4S B14518109 2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine CAS No. 62642-54-0

2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine

Cat. No.: B14518109
CAS No.: 62642-54-0
M. Wt: 347.4 g/mol
InChI Key: QJCOIKRHIINHQF-UHFFFAOYSA-N
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Description

2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a methoxy-substituted benzaldehyde in the presence of a sulfonylating agent. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilization in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-5-methoxy-1,3-oxazolidine: Lacks the sulfonyl group, which may affect its reactivity and applications.

    3-(4-Methylbenzene-1-sulfonyl)-1,3-oxazolidine: Lacks the benzyl and methoxy groups, which may influence its chemical properties and biological activity.

    5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine: Lacks the benzyl group, potentially altering its interactions with molecular targets.

Uniqueness

2-Benzyl-5-methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine is unique due to the presence of both benzyl and sulfonyl groups, which can impart distinct chemical and biological properties. These functional groups may enhance its reactivity, stability, and potential for specific interactions with biological targets.

Properties

CAS No.

62642-54-0

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

2-benzyl-5-methoxy-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine

InChI

InChI=1S/C18H21NO4S/c1-14-8-10-16(11-9-14)24(20,21)19-13-18(22-2)23-17(19)12-15-6-4-3-5-7-15/h3-11,17-18H,12-13H2,1-2H3

InChI Key

QJCOIKRHIINHQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC2CC3=CC=CC=C3)OC

Origin of Product

United States

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